molecular formula C38H42N2O6 B1684364 Tetrandrine CAS No. 518-34-3

Tetrandrine

Cat. No. B1684364
CAS RN: 518-34-3
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-KYJUHHDHSA-N
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Description

Tetrandrine is a bis-benzylisoquinoline alkaloid and a calcium channel blocker . It is isolated from the plant Stephania tetrandra and other Chinese and Japanese herbs . It has anti-inflammatory, immunologic, and antiallergenic effects . It inhibits the degranulation of mast cells and has a quinidine-like anti-arrhythmic effect .


Synthesis Analysis

An efficient racemic total synthesis of the bisbenzylisoquinoline alkaloids tetrandrine and isotetrandrine in four different routes is reported . Key steps of the synthesis include N-acyl Pictet–Spengler condensations to access the tetrahydroisoquinoline moieties, as well as copper-catalyzed Ullmann couplings for diaryl ether formation .


Molecular Structure Analysis

Tetrandrine has a molecular formula of C38H42N2O6 . Its average mass is 622.750 Da and its monoisotopic mass is 622.304260 Da .


Chemical Reactions Analysis

Tetrandrine has been reported to have anticancer activities, including inducing cancer cell apoptosis, autophagy, and cell cycle arrest, inhibiting cell proliferation, migration, and invasion, ameliorating metastasis, and suppressing tumor cell growth .


Physical And Chemical Properties Analysis

Tetrandrine has a density of 1.2±0.1 g/cm3, a boiling point of 710.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . Its molar refractivity is 178.1±0.3 cm3 and its polar surface area is 62 Å2 .

Scientific Research Applications

Autophagy Agonist in Cancer Cells

  • Tetrandrine is a potent autophagy agonist, especially in cancer cells. It induces autophagy through the production of intracellular reactive oxygen species (ROS), which plays a critical role in this process. This property of Tetrandrine has implications for antitumor therapy and scientific research (Wang et al., 2015).

Cardioprotection and Anti-hypertrophy Effects

  • Tetrandrine has been shown to block cardiac hypertrophy by disrupting ROS-dependent ERK1/2 signaling. This discovery highlights its potential in the treatment of cardiovascular diseases such as hypertension and arrhythmia (Shen et al., 2010).

Application in Breast Cancer Management

  • In traditional Chinese medicine (TCM) clinical trials, Radix Stephaniae Tetrandrine (RST) has been used in combination with other herbs to treat breast cancer. The trials generally reported high efficacy and low toxicity. RST has shown promise in reversing multidrug resistance, inhibiting cell proliferation, inducing apoptosis, and preventing tumor angiogenesis (Guo et al., 2020).

Anti-Arthritis Efficacy

  • Tetrandrine has therapeutic potential in rheumatoid arthritis (RA). It was found to restore the balance between T helper (Th) 17 cells and regulatory T (Treg) cells via the aryl hydrocarbon receptor (AhR), thereby exerting anti-arthritis efficacy (Yuan et al., 2016).

Cardioprotection in Ischemia-Reperfusion Injury

  • Tetrandrine also exhibits cardioprotective effects in ischemia-reperfusion (I/R) injury, possibly involving the JAK3/STAT3/Hexokinase II pathway. This finding is significant for the treatment of cardiovascular diseases and hypertension (Zhang et al., 2017).

Anti-Inflammatory and Antioxidant Effects

  • Tetrandrine's roles in inflammatory pulmonary diseases are notable. It has anti-inflammatory, antifibrogenetic, immunomodulating, and antioxidant effects. These properties suggest its potential in treating asthma, pulmonary hypertension, and chronic obstructive pulmonary disease (COPD) (Xie et al., 2002).

Safety And Hazards

Tetrandrine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178062, DTXSID70881383
Record name S,S-(+)-Tetrandrine
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrandrine

CAS RN

518-34-3, 23495-89-8
Record name Tetrandrine
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Record name TETRANDRINE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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